7-(3-Bromopropoxy)-chromen-2-one
Description
Historical Context and Significance of the Chromen-2-one (Coumarin) Core in Medicinal Chemistry
The history of coumarin (B35378) dates back to 1820 when it was first isolated from the tonka bean. nih.gov Initially recognized for its pleasant fragrance, its medicinal properties soon came to light. The basic structure of coumarin, a benzopyrone, has since been identified in numerous natural products and has become a key pharmacophore in synthetic medicinal chemistry. nih.govresearchgate.net
The significance of the coumarin core lies in its ability to interact with various enzymes and receptors in biological systems, leading to a wide spectrum of pharmacological activities. nih.gov This has led to the development of a multitude of coumarin-based drugs with applications ranging from anticoagulants to anticancer agents. nih.govnih.gov The simple, low molecular weight structure of coumarins, coupled with their high bioavailability and solubility in organic solvents, makes them attractive lead compounds in drug design. stmjournals.com
Table 1: Key Milestones and Properties of the Coumarin Core
| Milestone/Property | Description |
| Discovery | Isolated from the tonka bean in 1820. nih.gov |
| Core Structure | Benzopyran-2-one, a versatile heterocyclic scaffold. mdpi.com |
| Biological Significance | Interacts with a wide range of enzymes and receptors. nih.gov |
| Pharmacological Activities | Includes anticoagulant, anti-inflammatory, antimicrobial, antiviral, and anticancer effects. nih.govstmjournals.com |
| Drug Development | Serves as a privileged scaffold for the design of new therapeutic agents. nih.govnih.gov |
Prevalence of 7-Substituted Coumarin Derivatives in Biologically Active Molecules
Among the various positions on the coumarin ring, the 7-position has been a frequent site for substitution to modulate biological activity. eurekaselect.com The introduction of different functional groups at this position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. nih.gov Research has shown that 7-substituted coumarin derivatives exhibit a broad range of biological effects, including antimycobacterial, neuroprotective, and anticancer activities. nih.govnih.gov
For instance, the substitution at the 7-position with various moieties has led to the discovery of potent inhibitors of enzymes like monoamine oxidase-B (MAO-B) and cholinesterases, which are key targets in the treatment of neurodegenerative diseases. nih.gov Furthermore, the versatility of the 7-position allows for the introduction of diverse chemical groups, enabling the fine-tuning of a molecule's therapeutic profile. nih.gov
Rationale for Investigating the 7-(3-Bromopropoxy)-chromen-2-one Moiety as a Synthetic Intermediate and Potential Bioactive Entity
The compound this compound serves as a crucial building block in the synthesis of more complex coumarin derivatives. mdpi.com The presence of a reactive bromo-propoxy chain at the 7-position provides a convenient handle for further chemical modifications. semanticscholar.orgmdpi.com This allows for the introduction of various pharmacophores through nucleophilic substitution reactions, leading to the creation of hybrid molecules with potentially enhanced or novel biological activities. nih.gov
The rationale for its investigation stems from the established importance of the 7-position in dictating the biological profile of coumarins. By utilizing this compound as a starting material, researchers can systematically explore the structure-activity relationships of a wide array of 7-substituted derivatives. mdpi.com This strategic approach facilitates the design and synthesis of compounds with targeted therapeutic effects. While primarily valued as an intermediate, the inherent structure of this compound itself may possess latent biological activity that warrants investigation.
Table 2: Chemical Properties of this compound
| Property | Value |
| CAS Number | 69150-28-3 lookchem.com |
| Molecular Formula | C12H11BrO3 lookchem.com |
| Molecular Weight | 283.118 g/mol lookchem.com |
| Primary Use | Synthetic intermediate lookchem.com |
Overview of Research Objectives and Scope within the Chromen-2-one Class
The overarching research objective within the chromen-2-one class is to harness its vast therapeutic potential through the design, synthesis, and biological evaluation of novel derivatives. hbm4eu.eu The scope of this research is broad, encompassing a wide range of diseases and biological targets. Key areas of investigation include the development of new anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.gov
Researchers aim to elucidate the structure-activity relationships of different coumarin derivatives to design more potent and selective compounds. nih.gov This involves exploring various substitution patterns on the coumarin scaffold and understanding how these modifications influence biological activity. The ultimate goal is to translate these findings into the development of new and effective therapeutic agents for a variety of medical conditions.
Structure
3D Structure
Properties
IUPAC Name |
7-(3-bromopropoxy)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO3/c13-6-1-7-15-10-4-2-9-3-5-12(14)16-11(9)8-10/h2-5,8H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDNDKTVOWYXTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373756 | |
| Record name | 7-(3-bromo-propoxy)-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69150-28-3 | |
| Record name | 7-(3-bromo-propoxy)-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 7-(3-Bromopropoxy)-chromen-2-one
A logical retrosynthetic analysis of this compound identifies two primary bond disconnections that pave the way for its synthesis. The most apparent disconnection is the carbon-oxygen ether bond at the 7-position. This leads back to the key precursors: 7-hydroxycoumarin (also known as umbelliferone) and a three-carbon electrophilic synthon, such as 1,3-dibromopropane (B121459). This approach is strategically sound as 7-hydroxycoumarin is a readily available starting material.
A deeper disconnection involves the formation of the chromen-2-one core itself. The coumarin (B35378) ring system is commonly synthesized via several named reactions, with the Pechmann condensation being one of the most efficient methods for 7-hydroxy-substituted coumarins. This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. Therefore, a further retrosynthetic step breaks down 7-hydroxycoumarin to resorcinol (B1680541) and a suitable β-ketoester, such as ethyl acetoacetate (B1235776). This two-pronged retrosynthetic strategy provides a clear and practical roadmap for the synthesis of the target molecule.
Synthesis of the Chromen-2-one Core Precursors
The cornerstone for the synthesis of this compound is the chromen-2-one nucleus, specifically the 7-hydroxy substituted variant. The Pechmann condensation is a widely employed and effective method for this purpose. This reaction typically involves the condensation of resorcinol with ethyl acetoacetate in the presence of an acid catalyst.
The mechanism of the Pechmann condensation proceeds through an initial transesterification of the phenol with the β-ketoester, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) and subsequent dehydration to form the coumarin ring.
A variety of acid catalysts have been utilized for this transformation, ranging from traditional mineral acids like concentrated sulfuric acid to more environmentally benign solid acid catalysts. The use of solid acids such as Amberlyst-15, zeolites, and Nafion resins offers advantages in terms of ease of separation, reusability, and reduced corrosive waste.
Table 1: Catalytic Systems for the Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Conc. H₂SO₄ | - | Room Temp | ~88 | |
| Amberlyst-15 | Toluene | 110 | 95 | |
| Zeolite H-beta | - | 150 | ~80 | |
| Nafion resin/silica | Toluene | - | High | |
| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | - | - | High |
Direct Synthesis Routes for this compound
The direct synthesis of the target molecule is most commonly achieved through a two-step sequence starting from 7-hydroxycoumarin: etherification followed by bromination, or a one-pot reaction with a bifunctional reagent.
Elaboration of the 7-Position through Williamson Ether Synthesis and Related Reactions
The Williamson ether synthesis is a classic and highly effective method for forming the ether linkage at the 7-position of the coumarin core. This reaction involves the deprotonation of the phenolic hydroxyl group of 7-hydroxycoumarin with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic alkyl halide. For the synthesis of this compound, 1,3-dibromopropane is the ideal alkylating agent.
The reaction is typically carried out in a polar aprotic solvent such as acetone, acetonitrile (B52724), or dimethylformamide (DMF) to facilitate the SN2 reaction. Common bases used include potassium carbonate, sodium hydride, and sodium hydroxide. The choice of base and solvent can significantly impact the reaction rate and yield. In some instances, the use of a phase-transfer catalyst can be beneficial.
A related approach involves the initial synthesis of 7-(3-hydroxypropoxy)-chromen-2-one by reacting 7-hydroxycoumarin with 3-bromopropanol. This intermediate is then subjected to a subsequent bromination step.
Table 2: Reaction Conditions for Williamson Ether Synthesis of 7-Alkoxycoumarins
| Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Long-chain alkyl bromides | K₂CO₃ | DMF | 60 | High | |
| Alkyl halides | K₂CO₃ | Acetone | Reflux | 55-95 | |
| 2-Bromoethylbenzene | NaH | Acetonitrile (MW) | 80 | 37 |
Bromination Strategies for the Propoxy Chain
Once the 7-(3-hydroxypropoxy)-chromen-2-one intermediate is obtained, the terminal hydroxyl group of the propoxy chain needs to be converted to a bromide. This transformation requires a reagent that can selectively brominate a primary alcohol without affecting the coumarin lactone ring. Several standard methods for the conversion of primary alcohols to alkyl bromides are applicable here.
One
Optimization of Reaction Conditions and Process Chemistry
Green Chemistry Approaches in Synthesis
The synthesis of this compound is typically achieved via a Williamson ether synthesis, reacting 7-hydroxycoumarin with 1,3-dibromopropane. In line with the principles of green chemistry, which advocate for the reduction of hazardous substances and energy consumption, several modern techniques have been applied to the synthesis of coumarin ethers. These methods offer significant advantages over conventional heating protocols.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of synthesizing coumarin derivatives, microwave-assisted methods have been shown to dramatically reduce reaction times and improve yields. For instance, the Pechmann condensation to form the coumarin core can be performed efficiently under solvent-free conditions using catalysts like fly ash or FeF₃ with microwave heating. derpharmachemica.commdpi.com Specifically for the etherification step, a mixture of a hydroxycoumarin, a suitable alkyl halide, and a base in a solvent like acetonitrile can be heated under microwave irradiation (e.g., at 150W) for a few hours. This approach is significantly faster than traditional refluxing methods. nih.gov The use of microwave heating provides rapid and uniform heating of the reaction mixture, which often leads to cleaner reactions and easier product isolation. mdpi.comrsc.org
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. Ultrasound irradiation can enhance reaction rates in heterogeneous systems by promoting mass transfer and creating localized high-temperature and high-pressure zones through acoustic cavitation. The Williamson ether synthesis has been successfully performed using a combination of microwave and ultrasound irradiation, which proves to be an efficient and ecologically valuable route for preparing ethers without the need for phase-transfer catalysts. rsc.orgresearchgate.net For coumarin synthesis, ultrasound has been used in conjunction with reusable solid acid catalysts, allowing reactions to proceed at room temperature in high yields and with short reaction times. nih.gov These conditions reduce energy consumption and often eliminate the need for volatile organic solvents.
The following table summarizes green synthesis approaches applicable to the formation of coumarin ethers like this compound.
| Green Method | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| Microwave Irradiation | Solvent-free or minimal solvent (e.g., Acetonitrile, DMF); Base (e.g., K₂CO₃, NaH); Catalyst (e.g., FeF₃, Fly Ash) | Reduced reaction times (minutes to hours vs. many hours), higher yields, energy efficiency. | derpharmachemica.commdpi.comnih.govnih.gov |
| Ultrasound Irradiation | Room temperature; Solid acid catalysts; Neat (solvent-free) conditions or aqueous media. | Energy efficiency, avoids toxic solvents, high yields, catalyst reusability. | rsc.orgresearchgate.netnih.gov |
Chemical Transformations and Derivatization Strategies Utilizing the Bromopropoxy Moiety
The 7-(3-bromopropoxy) side chain is a key functional handle for the further elaboration of the coumarin scaffold. The terminal alkyl bromide is an excellent electrophile, susceptible to a variety of chemical transformations that allow for the introduction of new functional groups and the construction of more complex molecular architectures.
Nucleophilic Substitution Reactions for Functionalization
The primary reactivity of the bromopropoxy group is defined by the carbon-bromine bond. The bromine atom serves as an effective leaving group in nucleophilic substitution reactions, typically following an S_N2 mechanism. This allows for the straightforward introduction of a wide range of functionalities by reacting this compound with various nucleophiles.
Common nucleophiles include:
Amines: Reaction with primary or secondary amines, such as piperazine (B1678402) derivatives, yields the corresponding amino-substituted coumarins. These reactions are often carried out in a polar aprotic solvent like DMF with a base to neutralize the HBr byproduct. This strategy has been used to synthesize coumarin-piperazine hybrids with specific biological activities. nih.gov
Azides: Sodium azide (B81097) is an effective nucleophile for converting the alkyl bromide into an alkyl azide. The resulting 7-(3-azidopropoxy)coumarin is a valuable intermediate for further chemistry, such as "click" reactions (Huisgen cycloaddition) or reduction to the corresponding primary amine. researchgate.net
Thiols and Thio-compounds: Nucleophiles such as thiourea (B124793) or thiophenols can displace the bromide to form thioethers or isothiouronium salts, which can be subsequently hydrolyzed to thiols. This introduces sulfur-containing moieties into the coumarin structure. The reactivity is analogous to that of 3-(bromoacetyl)coumarins, which readily react with various sulfur nucleophiles. nih.gov
The table below illustrates representative nucleophilic substitution reactions on the bromopropoxy chain.
| Nucleophile | Product Functional Group | Example Product Name | Reference |
|---|---|---|---|
| Aryl-piperazine | Tertiary Amine | 7-[3-(4-Aryl-1-piperazinyl)propoxy]coumarin | nih.gov |
| Sodium Azide (NaN₃) | Azide | 7-(3-Azidopropoxy)-chromen-2-one | researchgate.net |
| Thiourea | Isothiouronium salt (Thiol precursor) | S-[3-(2-Oxo-2H-chromen-7-yloxy)propyl]isothiouronium bromide | nih.gov |
| Potassium Phthalimide | Phthalimide (Primary amine precursor) | 2-[3-(2-Oxo-2H-chromen-7-yloxy)propyl]isoindoline-1,3-dione | General (Gabriel Synthesis) |
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. However, these reactions are typically employed for C(sp²)-X or C(sp)-X bonds, where X is a halide or triflate.
The C(sp³)-Br bond in the bromopropoxy moiety of this compound is generally not a suitable substrate for traditional Suzuki or Sonogashira coupling reactions. The literature on coumarin chemistry shows that these transformations are almost exclusively applied to halogenated positions on the aromatic benzopyrone core, for example, at the C-3, C-4, or C-6 positions. mdpi.com For instance, a 3-(3-bromophenyl)coumarin derivative can undergo Suzuki coupling at the bromophenyl group to introduce new aryl substituents. mdpi.com There are no standard procedures reported for the direct Suzuki or Sonogashira coupling at the terminal bromide of the 7-(3-bromopropoxy) chain.
Cyclization Reactions Involving the Bromine as a Leaving Group
The electrophilic nature of the bromopropoxy chain can be exploited in intramolecular reactions to generate novel, fused heterocyclic systems. In these reactions, a nucleophile, attached elsewhere on the coumarin scaffold, attacks the electrophilic carbon of the propoxy chain, displacing the bromide leaving group and forming a new ring.
This strategy is a powerful tool for building molecular complexity. For a cyclization to occur from this compound, a nucleophilic group must first be introduced at a suitable position, most commonly the C-8 position.
A plausible synthetic route would involve:
Nitration of 7-hydroxycoumarin at the C-8 position.
Reduction of the nitro group to an amine (8-aminoumbelliferone).
Alkylation of the 7-hydroxy group with 1,3-dibromopropane to yield 8-amino-7-(3-bromopropoxy)-chromen-2-one.
Intramolecular Cyclization: The C-8 amino group can then act as an internal nucleophile, attacking the bromopropoxy chain to forge a new seven-membered ring.
This intramolecular S_N2 reaction would result in a fused diazepine-coumarin system, specifically a dihydropyrido[3,2-f] derpharmachemica.comrsc.orgoxazepinone ring structure. While direct examples starting from this exact substrate are scarce in the literature, the synthesis of fused coumarin systems via intramolecular cyclization is a well-established strategy. nih.govmdpi.comresearchgate.net For instance, various fused pyrrolocoumarins and pyranocoumarins are synthesized through related intramolecular cyclization pathways. mdpi.comrsc.orgnih.gov
Structural Characterization and Spectroscopic Analysis Principles
Spectroscopic Methods for Structure Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques are the cornerstone of modern chemical analysis, each providing a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
¹H NMR: In the ¹H NMR spectrum of 7-(3-Bromopropoxy)-chromen-2-one, distinct signals are expected for the protons of the coumarin (B35378) core and the bromopropoxy side chain. The aromatic protons of the coumarin ring system would typically appear in the downfield region (δ 6.0-8.0 ppm). For comparison, in the related compound 7-methoxy-2H-chromen-2-one, the proton at position 5 (H-5) resonates at δ 7.38 ppm, while the protons at H-6 and H-8 appear around δ 6.8-6.9 ppm, and the vinylic proton H-3 gives a signal at δ 6.25 ppm. rsc.org The protons of the propoxy chain would exhibit characteristic multiplets. The methylene (B1212753) group attached to the oxygen (O-CH₂) would be the most deshielded of the chain, followed by the methylene group adjacent to the bromine atom (CH₂-Br), and finally the central methylene group (CH₂).
¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the lactone ring in the coumarin structure is typically found in the highly deshielded region of the spectrum, often above δ 160 ppm. For instance, the carbonyl carbon in 7-methoxy-2H-chromen-2-one appears at δ 161.2 ppm. rsc.org The carbon atoms of the aromatic ring and the double bond in the pyrone ring would resonate in the δ 100-160 ppm range. The aliphatic carbons of the bromopropoxy chain would appear in the upfield region, with the carbon attached to the oxygen being the most downfield of the three, followed by the carbon bearing the bromine atom.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band around 1700-1750 cm⁻¹ is indicative of the C=O stretching vibration of the lactone ring, a hallmark of the coumarin scaffold. nih.gov Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The presence of the ether linkage (C-O-C) from the propoxy group would give rise to stretching vibrations in the 1000-1300 cm⁻¹ range. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, usually between 500 and 700 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. A key feature would be the presence of two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br. nist.gov Fragmentation patterns would likely involve the loss of the bromopropoxy side chain or parts of it, providing further structural information.
Crystallographic Analysis of Related Chromen-2-one Analogues
Studies on various 7-alkoxy-chromen-2-one derivatives have shown that the coumarin ring system is generally planar or nearly planar. For example, the crystal structure of 7-hydroxy-6-methoxy-2H-chromen-2-one reveals an almost planar molecule. nih.gov Similarly, in 2-bromo-2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide, the coumarin ring system is reported to be almost planar. nih.gov
The alkoxy chain at the 7-position can adopt various conformations. In the crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one, the coumarin ring system and the 7-propoxy substituent are nearly coplanar. hmdb.ca The packing of these molecules in the crystal is often stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.netmdpi.com It is reasonable to expect that this compound would adopt a similar planar coumarin core with the flexible bromopropoxy chain extending from it. The presence of the bromine atom could also introduce specific intermolecular halogen bonding interactions, influencing the crystal packing.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of 7-Substitution on Biological Activity within Chromen-2-one Derivatives
The 7-position of the chromen-2-one (or coumarin) ring is a critical site for chemical modification, and substitutions at this position have been shown to significantly modulate a wide array of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. The introduction of an oxygen-linked substituent, such as in the case of 7-alkoxycoumarins, is a common strategy to enhance the therapeutic potential of the parent molecule.
Research has consistently demonstrated that the presence of a substituent at the 7-position is often crucial for potent biological activity. For instance, in the realm of anticancer research, derivatives of 7-hydroxycoumarin have been extensively studied. The hydroxyl group at this position serves as a convenient handle for introducing various functionalities, leading to compounds with enhanced cytotoxic profiles. Studies have shown that the nature of the group attached to the 7-oxygen can dictate the potency and selectivity of the compound against different cancer cell lines. In the context of Mcl-1 inhibitors for cancer treatment, a 7-hydroxyl substituent on the coumarin (B35378) scaffold had little effect on its inhibition potency, whereas a catechol group (6,7-dihydroxy) significantly improved activity nih.gov.
Furthermore, the substitution pattern on the coumarin ring plays a pivotal role in its mechanism of action. For example, 7-hydroxycoumarin has been shown to have a more potent cytostatic effect than the parent coumarin in human adenocarcinoma cell lines. This effect is associated with cell cycle arrest at the G1/S transition.
The versatility of the 7-position is further highlighted by the development of coumarin-based inhibitors for enzymes like carbonic anhydrases and lipoxygenase, where carboxamide derivatives of 7-substituted coumarins have shown promising results mdpi.com. These findings underscore the principle that the 7-position is a key pharmacophoric feature that can be tailored to achieve desired biological outcomes.
Role of the Alkyl Chain Length and Terminal Functionalization (e.g., Bromine) on Biological Responses
The length and nature of the alkyl chain in 7-alkoxycoumarins are critical determinants of their biological activity. Studies on a series of 7-n-alkoxycoumarins have revealed that the elongation of the alkyl side chain can significantly impact their interaction with biological targets, such as cytochrome P-450 enzymes nih.gov. It was observed that while shorter alkyl ethers (methyl, ethyl, n-propyl) were readily dealkylated, the rate of dealkylation decreased for longer chains like n-butoxycoumarin nih.gov. This suggests that the chain length influences the metabolic stability and pharmacokinetic profile of the compound.
In the context of anticancer activity, the presence of a bromine atom can contribute to increased cytotoxicity. For example, in a series of coumarin-linked triazoles, a derivative with a 4-bromophenyl group exhibited significant cytotoxic activity nih.gov. While this is not a direct analog, it highlights the potential positive contribution of bromine to the anticancer profile of coumarin derivatives.
The three-carbon (propoxy) linker in 7-(3-bromopropoxy)-chromen-2-one provides a specific spatial arrangement for the terminal bromine, which can be crucial for optimal interaction with its biological target. The flexibility and length of this linker allow the terminal functional group to orient itself within a binding pocket to maximize favorable interactions.
Systematic Structural Modifications of the Chromen-2-one Core and the Bromopropoxy Moiety
Systematic structural modifications are a cornerstone of medicinal chemistry, allowing for the fine-tuning of a lead compound's activity, selectivity, and pharmacokinetic properties. For this compound, modifications can be envisioned at both the chromen-2-one core and the bromopropoxy side chain.
Systematic alterations of the bromopropoxy moiety could involve:
Varying the Alkyl Chain Length: Synthesizing and testing analogs with different omega-bromoalkoxy chains (e.g., bromoethoxy, bromobutoxy) would provide clear insights into the optimal linker length for a particular biological activity.
Altering the Terminal Halogen: Replacing the bromine atom with other halogens (fluorine, chlorine, iodine) could elucidate the role of halogen size, electronegativity, and polarizability in target interaction.
Introducing Other Functional Groups: Replacing the bromine with other functionalities, such as an azide (B81097), an amino group, or a thiol, could lead to derivatives with different biological activities or provide handles for further conjugation.
One study on structurally related coumarin derivatives synthesized 7-(2-(oxiran-2-yl)ethoxy)-2H-chromen-2-one and 7-(3-(oxiran-2-yl)propoxy)-2H-chromen-2-one, which caused DNA damage in Saccharomyces cerevisiae. This highlights how modifications to the terminal group of the alkoxy chain at the 7-position can lead to different mechanisms of action nih.gov.
The following table summarizes some key findings from studies on related coumarin derivatives that inform the potential impact of systematic modifications:
| Compound/Modification | Biological Activity/Finding | Reference |
| 7-(3-Bromopropoxy)-4-methyl-2H-chromen-2-one | Intermediate for cytotoxic hybrids | researchgate.net |
| 7-n-Alkoxycoumarins | Chain length affects metabolic stability | nih.gov |
| Coumarins with Bromine Substituents | Enhanced antifungal activity | researchgate.net |
| 7-(Oxiranylalkoxy)-coumarins | DNA damaging effects | nih.gov |
Pharmacophore Identification and Lead Optimization Strategies
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For 7-substituted coumarins, a pharmacophore model would typically include features such as a hydrophobic aromatic region (the coumarin core), a hydrogen bond acceptor (the lactone carbonyl), and specific features related to the 7-substituent.
For this compound, a potential pharmacophore model would include:
The planar aromatic system of the coumarin ring.
The hydrogen bond accepting lactone carbonyl oxygen.
A hydrophobic linker (the propoxy chain).
A halogen bond donor or hydrophobic feature (the terminal bromine atom).
Lead optimization is the iterative process of modifying a promising lead compound to improve its potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties nih.gov. For this compound, lead optimization strategies would involve the systematic structural modifications discussed in the previous section, guided by SAR data and computational modeling.
For example, if initial studies indicate that this compound has promising anticancer activity but suffers from poor solubility, modifications could be made to introduce more polar groups without compromising its activity. Conversely, if the compound shows good potency but lacks selectivity, modifications would be aimed at enhancing its interaction with the desired target while reducing off-target effects.
Computational tools such as molecular docking can be employed to predict how analogs of this compound might bind to a specific protein target. This can provide a rational basis for designing new derivatives with improved binding affinity and selectivity. For instance, docking studies on coumarin derivatives have been used to understand their binding to enzymes like casein kinase 2 (CK2), revealing that the presence of a benzamide (B126) functionality is an important feature for anticancer activity nih.gov.
Pre Clinical Biological Investigations and Proposed Mechanisms of Action
In Vitro Biological Activity Assessment in Cellular Models (Non-Human Origin)
Comprehensive searches of scientific databases have revealed a notable lack of specific studies investigating the in vitro biological effects of 7-(3-bromopropoxy)-chromen-2-one in cellular models of non-human origin. While the broader class of coumarins has been extensively studied for various biological activities, including anticancer and anti-inflammatory effects, specific data for this particular bromo-alkoxy derivative is not available in the reviewed literature.
There is currently no published research detailing the cytostatic or cytotoxic profiles of this compound against any specific non-human cell lines. Studies on other coumarin (B35378) derivatives have shown a wide range of cytotoxic activities, which are highly dependent on the substitution pattern of the coumarin ring. For instance, some 7-substituted coumarins have demonstrated growth inhibition against various cancer cell lines. nih.gov However, without direct experimental evidence, the specific effects of the 3-bromopropoxy group at the 7-position on the cytotoxicity and cell line specificity of the parent chromen-2-one scaffold remain undetermined.
Specific investigations into the ability of this compound to modulate key cellular pathways in non-human cells have not been reported in the available scientific literature. The PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival, is a known target for many anticancer compounds. wikipedia.orgnih.govnih.govmdpi.com Similarly, the induction of apoptosis and modulation of the cell cycle are common mechanisms of action for cytotoxic agents. researchgate.netnih.govnih.govscienceopen.commdpi.com While other coumarin derivatives have been shown to induce apoptosis and affect the cell cycle in various cancer cell lines, there is no specific data to indicate whether this compound possesses similar activities. researchgate.netnih.gov Further research is required to elucidate the potential effects of this compound on these and other cellular signaling pathways, such as angiogenesis.
Enzyme Inhibition/Activation Studies
The inhibitory or activating effects of this compound on various enzymes have not been specifically documented. The coumarin scaffold is known to be a versatile structure for the development of enzyme inhibitors. nih.gov
No studies have been published that identify specific enzyme targets for this compound. Many coumarin derivatives have been investigated for their inhibitory activity against a range of enzymes, including:
Carbonic Anhydrases: Involved in pH regulation and other physiological processes. nih.gov
Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase): Key enzymes in the nervous system. mdpi.com
Monoamine Oxidases (MAO-A and MAO-B): Important in the metabolism of neurotransmitters. nih.gov
DNA Gyrase: A bacterial enzyme essential for DNA replication.
α-Glucosidase and α-Amylase: Enzymes involved in carbohydrate metabolism.
However, the specific inhibitory profile of this compound against these or any other enzymes remains to be determined through dedicated screening and experimental validation.
In the absence of identified enzyme targets for this compound, no kinetic analyses of its potential enzyme interactions have been performed. Kinetic studies are crucial for understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and for determining key parameters such as the inhibition constant (Ki). nih.govmdpi.comyoutube.com Such data is essential for evaluating the potency and selectivity of an inhibitor and for guiding further drug development efforts. Future research would first need to identify an enzyme target before any kinetic analysis can be undertaken.
Receptor Binding and Agonist/Antagonist Profiling (e.g., GPR35, AhR)
There is no available data from receptor binding assays or functional studies to characterize the agonist or antagonist profile of this compound at specific receptors, including G protein-coupled receptor 35 (GPR35) and the Aryl Hydrocarbon Receptor (AhR). While some coumarin derivatives have been identified as ligands for various receptors, the specific interaction of this compound with GPR35, AhR, or any other receptor has not been investigated. nih.govnih.govnih.gov GPR35 is an orphan receptor that has been implicated in inflammation and other physiological processes, while AhR is a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses. nih.govnih.gov Elucidating the receptor binding profile of this compound would require dedicated screening and functional assays.
Investigation in Non-Human In Vivo Models (Pharmacodynamic Endpoints)
There is currently no available information from non-human in vivo studies to describe the pharmacodynamic properties of this compound.
Pre-clinical Efficacy Studies in Disease Models (e.g., Antihypoxic Effects)
Information regarding the pre-clinical efficacy of this compound in any disease model, including any potential antihypoxic effects, is not present in the reviewed scientific literature.
Computational and Theoretical Chemistry Approaches
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 7-(3-Bromopropoxy)-chromen-2-one, and a biological macromolecule (target), typically a protein or enzyme. nih.govsdiarticle4.com
Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. sdiarticle4.com This method involves placing the ligand into the binding site of the target and calculating the binding affinity or score, which represents the strength of the interaction. sdiarticle4.com A more negative binding energy typically indicates a more favorable and stable interaction. sdiarticle4.com While specific docking studies for this compound are not extensively detailed in published literature, studies on analogous coumarin (B35378) derivatives provide a framework for understanding its potential interactions. For instance, various coumarin derivatives have been docked against targets like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and lipoxygenase (LOX) to explore their inhibitory potential. nih.govnih.gov Molecular docking of 7-hydroxy-6-methoxy-2H-chromen-2-one, for example, revealed significant molecular interactions with LOX, suggesting its potential as an anti-inflammatory agent. nih.gov Similarly, docking studies on other brominated coumarins have been performed to assess their binding to serotonin (B10506) receptors like 5-HT1A and 5-HT2A. mdpi.com
Molecular Dynamics (MD) Simulations provide detailed information about the movement of atoms and molecules over time. nih.govchemrxiv.org Starting from a docked ligand-protein complex, an MD simulation can reveal the stability of the binding pose, conformational changes in both the ligand and the target upon binding, and the specific interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions. nih.govnih.gov These simulations model the system as a set of particles interacting through classical mechanics, offering a dynamic view that complements the static picture provided by docking. nih.gov For a compound like this compound, MD simulations could be used to verify the stability of its docked pose within a target's active site and to understand how the flexible 3-bromopropoxy chain orients itself to maximize favorable interactions.
Table 1: Representative Data from Molecular Docking of Coumarin Derivatives Against Various Targets
| Coumarin Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Application |
|---|---|---|---|---|
| 7-Hydroxy-6-(3-(pyrrolidin-1-yl)propoxy)-2H-chromen-2-one | Acetylcholinesterase (AChE) | -9.8 | TYR70, ASP72, TRP84, PHE330 | Alzheimer's Disease nih.gov |
| 7-hydroxy-6-methoxy-2H-chromen-2-one | Lipoxygenase (LOX) | -7.2 | HIS499, HIS504, ILE839 | Anti-inflammatory nih.gov |
| 5-(5-bromopentyloxy)-4,7-dimethyl-2H-chromen-2-one | 5-HT1A Serotonin Receptor | -8.5 | ASP116, TYR199, PHE361 | CNS Disorders mdpi.com |
| This compound | Factor Xa (Hypothetical) | -8.1 | TYR99, TRP215, GLY216 | Anticoagulant nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity using statistical techniques. nih.govsysrevpharm.org The fundamental principle is that the structural properties of a molecule determine its activity, and similar molecules often exhibit similar biological activities. sysrevpharm.orgnih.gov
The QSAR process involves several key steps:
Data Set Selection : A diverse set of molecules with known biological activities (e.g., IC₅₀ values) is collected. mdpi.com
Descriptor Calculation : Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can be 2D descriptors (e.g., molecular weight, topological indices) or 3D descriptors (e.g., steric and electronic properties). nih.gov
Model Development : A mathematical model is created using statistical methods like Multiple Linear Regression (MLR) to establish a relationship between the descriptors and the biological activity. nih.gov
Model Validation : The model's predictive power is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation (using a separate test set of compounds). sysrevpharm.orgmdpi.com
For this compound, a QSAR model could be developed using a library of related chromen-2-one derivatives. Such a model could predict its potential efficacy for a specific biological target and identify the key structural features—such as the length and nature of the alkoxy chain at position 7 and the presence of the bromine atom—that influence its activity. nih.gov For example, a QSAR study on anti-thrombotic compounds identified features like the presence of aromatic nitrogen atoms and the partial charges on ring carbons as crucial for activity. nih.gov A similar analysis for coumarins could highlight the importance of the ether oxygen and the terminal bromine in this compound for a given biological effect.
Table 2: Example of Molecular Descriptors Used in QSAR Studies and Their Relevance
| Descriptor Type | Example Descriptor | Information Encoded | Potential Influence on Activity |
|---|---|---|---|
| Constitutional | Molecular Weight (MW) | Size of the molecule. | Affects absorption, distribution, and fitting into binding pockets. |
| Topological | Wiener Index | Molecular branching and compactness. | Relates to molecular shape and intermolecular forces. |
| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. researchgate.net | Governs polar interactions with the target and solubility. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity or hydrophobicity of the molecule. | Crucial for membrane permeability and hydrophobic interactions. |
| Steric | Molecular Refractivity (MR) | Volume occupied by the molecule. | Determines the fit within a receptor's binding site. |
Computational ADMET Profiling
Before a compound can become a viable drug candidate, it must exhibit acceptable pharmacokinetic properties. ADMET, which stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity, describes the disposition of a compound within an organism. Computational ADMET profiling uses in silico models to predict these properties early in the drug discovery process, saving time and resources. sdiarticle4.commdpi.com
For this compound, a theoretical ADMET profile can be generated using various online tools and software packages that rely on models built from large datasets of experimental results.
Absorption : Predictions include human intestinal absorption (HIA), cell permeability (e.g., Caco-2 models), and whether the compound is a substrate or inhibitor of P-glycoprotein (P-gp).
Distribution : Key parameters predicted are plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can limit the amount of free drug available to act on its target.
Metabolism : Models can predict which cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound and whether the compound inhibits these enzymes, which could lead to drug-drug interactions.
Excretion : While less commonly predicted, models may estimate clearance rates or the primary route of excretion.
Toxicity : A wide range of toxicities can be predicted, including hepatotoxicity, cardiotoxicity (e.g., hERG inhibition), mutagenicity (Ames test), and carcinogenicity. mdpi.com
Online platforms like SwissADME can provide a rapid assessment of a compound's drug-likeness based on rules such as Lipinski's Rule of Five, which helps to ensure good oral bioavailability. scienceopen.com
Table 3: Hypothetical Computational ADMET Profile for this compound
| ADMET Property | Parameter | Predicted Value/Classification | Implication |
|---|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | High | Good absorption expected after oral administration. |
| P-gp Substrate | No | Not likely to be actively pumped out of cells. | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the brain; reduced risk of central nervous system side effects. |
| Plasma Protein Binding (PPB) | >90% | High binding to plasma proteins, potentially limiting free concentration. | |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other CYP2D6 substrates. |
| CYP3A4 Inhibitor | No | Lower risk of interactions with drugs metabolized by CYP3A4. | |
| Toxicity | hERG I Inhibitor | Low Probability | Low risk of drug-induced cardiotoxicity. |
| Hepatotoxicity | Low Probability | Low risk of causing liver damage. |
De Novo Design and Virtual Screening of Novel Chromen-2-one Derivatives
Computational chemistry also enables the discovery of entirely new molecules through de novo design and the efficient filtering of large compound libraries via virtual screening.
Virtual Screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This can be done through ligand-based methods (searching for molecules similar to a known active compound) or structure-based methods (docking millions of compounds into a target's binding site). mdpi.comresearchgate.net Starting with this compound as a "hit" or lead compound, virtual screening could be used to explore commercial or proprietary databases to find structurally related or diverse molecules with potentially higher potency or better ADMET properties.
De Novo Design algorithms build novel molecules from scratch, piece by piece, directly within the binding site of a target protein. These programs use a set of rules about chemical bonding and stability to generate structures that are complementary in shape and chemical properties to the target's active site. This approach can lead to the discovery of novel chemical scaffolds that might not be present in existing compound libraries. For example, using the binding mode of a parent coumarin scaffold, a de novo design algorithm could suggest modifications to the 3-bromopropoxy group or substitutions on the coumarin ring to enhance binding affinity and specificity.
These advanced computational methods accelerate the drug discovery cycle by focusing synthetic chemistry efforts on compounds with the highest probability of success, ultimately leading to the development of safer and more effective therapeutic agents.
Future Research Trajectories and Advanced Applications Non Clinical
Development of Next-Generation Chromen-2-one Analogues and Hybrid Molecules
The synthesis of new chromen-2-one analogues and hybrid molecules is a key strategy for discovering compounds with enhanced or novel biological activities. The functional group at the C-7 position is a common site for modification to influence the molecule's pharmacological profile.
The 3-bromopropoxy chain on 7-(3-Bromopropoxy)-chromen-2-one is a chemically reactive handle that allows for its use as a precursor in the synthesis of more complex molecules. For instance, this bromo-substituted chain can readily react with various nucleophiles to form new ethers, esters, or to attach other heterocyclic systems. This approach is fundamental to the strategy of molecular hybridization, which involves combining two or more pharmacophores into a single entity. nih.gov This can lead to molecules with dual modes of action, improved selectivity, or reduced side effects. nih.gov
Researchers have successfully synthesized a variety of coumarin (B35378) derivatives by modifying the core structure. mdpi.com For example, hybrid molecules combining coumarins with other bioactive moieties like pyran, pyridine (B92270), thiazole, and pyrazole (B372694) have been reported to exhibit significant anticancer activities. mdpi.com Another approach involves the synthesis of coumarin-nucleobase hybrids linked through a 1,2,3-triazole ring, which have also been evaluated as potential anticancer agents. nih.govchemrxiv.org
The development of these next-generation molecules often involves multi-step synthesis protocols. A common starting point is the Pechmann condensation to create the initial coumarin ring, followed by functionalization. nih.govmdpi.com The reaction of a hydroxy-coumarin with a dibromoalkane, such as 1,3-dibromopropane (B121459), is a standard method to introduce the bromopropoxy side chain, creating the versatile intermediate needed for further derivatization. mdpi.comresearchgate.net
Table 1: Examples of Synthetic Strategies for Chromen-2-one Analogues
| Starting Material | Reagent(s) | Product Type | Potential Application | Reference(s) |
|---|---|---|---|---|
| 3-acetyl-2H-chromen-2-one | Glyoxalic acid | Chromene butenoic acid derivatives | Antitumor, Antioxidant | nih.gov |
| 4-hydroxy-coumarin | Acetic acid, POCl₃ | 3-acetyl-4-hydroxycoumarin | Intermediate for Schiff bases and tetrazoles | mdpi.com |
| 7-hydroxycoumarin derivative | 1,3-dibromopropane | 7-(3-bromopropoxy)coumarin derivative | Intermediate for further functionalization | mdpi.comresearchgate.net |
| 4-chloromethylcoumarin | Sodium azide (B81097) | 4-(azidomethyl)coumarin | Intermediate for triazole-linked hybrids | nih.govchemrxiv.org |
Exploration of Novel Biological Targets and Therapeutic Areas for Chromen-2-one Scaffolds
The chromen-2-one (coumarin) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities. nih.gov Derivatives have shown potential in numerous therapeutic areas, and ongoing research continues to uncover new biological targets.
Anticancer Activity: Coumarin derivatives are a significant source of inspiration for new anticancer agents. mdpi.com They have demonstrated cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7). nih.gov The mechanisms of action are diverse and can include interfering with cell cycle progression and inhibiting crucial enzymes like histone deacetylase (HDAC). nih.gov The development of hybrid molecules, such as those combining coumarin with pyran or pyridine moieties, is a promising strategy to create new compounds with significant anticancer effects. mdpi.com
Antimicrobial and Antifungal Activity: The rise of antimicrobial resistance has spurred the search for new therapeutic agents. Coumarin and its derivatives have shown potent activity against various infectious agents, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Novel synthesized chromen-2-one derivatives have been tested against bacterial cultures like Staphylococcus aureus, Escherichia coli, and Bacillus cereus, showing varying levels of bacteriostatic and bactericidal activity. researchgate.net Furthermore, coumarin derivatives linked with piperazine (B1678402) have exhibited significant antifungal activity against organisms such as Candida albicans. researchgate.net
Neuroprotective and Enzyme Inhibition: Coumarin derivatives are being explored as multi-target directed ligands (MTDLs) for neurodegenerative diseases like Alzheimer's disease. nih.gov Their inherent ability to inhibit monoamine oxidase (MAO) and cholinesterase enzymes (AChE and BuChE), which are implicated in the pathophysiology of Alzheimer's, makes them attractive candidates. nih.gov The design strategy often involves adding specific moieties to the coumarin scaffold to enhance potency and selectivity for these enzyme targets. nih.gov
Other Therapeutic Areas: The biological activities of coumarins extend to other areas as well.
Antileishmanial: Coumarin derivatives can induce mitochondrial damage in Leishmania parasites, suggesting their potential for treating leishmaniasis. news-medical.net
Anti-inflammatory and Antioxidant: Many coumarin derivatives exhibit anti-inflammatory and antioxidant properties. nih.gov
Anticoagulant: The discovery of warfarin (B611796) highlighted the anticoagulant properties of this class of compounds. mdpi.com
The 7-alkoxy substitution pattern, as seen in this compound, is a common feature in many biologically active coumarins, influencing their interaction with various biological targets.
Integration with Advanced Delivery Systems and Nanotechnology (Excluding Human Administration)
A significant challenge with many natural and synthetic bioactive compounds, including coumarin derivatives, is their poor solubility and bioavailability. nih.govnih.gov Nanotechnology offers promising solutions to overcome these limitations through the development of advanced drug delivery systems. nih.gov These systems can enhance solubility, protect the compound from degradation, and enable controlled release. mdpi.commdpi.com
Nanocarrier-Based Systems: Various nanocarriers are being explored for the delivery of coumarins and other natural products. These include:
Nanoparticles (NPs): These are solid colloidal particles that can encapsulate a wide range of drugs. nih.gov Nanoparticles made from polymers like poly(lactic-co-glycolic acid) (PLGA) or dendrimers have been used to load coumarin. nih.gov For example, coumarin-loaded dendrimer G4 nanoparticles have been shown to have efficient encapsulation and provide sustained, regulated drug release. nih.gov
Liposomes: These are vesicular structures composed of lipid bilayers that can carry both hydrophilic and hydrophobic drugs.
Micelles: These are core-shell structures formed from amphiphilic block copolymers that can solubilize poorly water-soluble compounds in their hydrophobic core. nih.gov
Studies have shown that encapsulating coumarin in such nanoformulations can improve its release profile compared to the free compound. nih.gov For instance, the release of free coumarin can be rapid, with over 80% released within the first 5 hours, whereas nanoparticle encapsulation leads to a more sustained release. nih.gov
Table 2: Nanodelivery Systems for Bioactive Compounds
| Delivery System | Description | Advantages for Coumarin Derivatives | Reference(s) |
|---|---|---|---|
| Dendrimer Nanoparticles | Hyperbranched polymers with a defined architecture. | Efficient encapsulation, sustained drug release, potential to overcome antimicrobial resistance. | nih.gov |
| Polymeric Nanoparticles | Solid particles made from biodegradable polymers. | Can load a wide range of drugs, prolong circulation time, potential for targeted delivery. | nih.gov |
| Solid Lipid Nanoparticles (SLN) | Composed of a solid lipid core coated with a surfactant. | Non-irritating, increases penetration and accumulation in skin layers for topical delivery. | mdpi.com |
These nanotechnology-based systems offer a platform to enhance the efficacy of chromen-2-one derivatives in non-clinical research models by improving their physicochemical properties and delivery to the site of action. nih.govnih.gov
Pre-formulation Studies for Early-Stage Candidate Development (Excluding Human Dosage/Administration)
Before a compound can be advanced in the development pipeline, a thorough pre-formulation study is essential to characterize its fundamental physical and chemical properties. This data is crucial for designing stable and effective formulations for further non-clinical testing.
Structural and Physicochemical Characterization: The first step for any newly synthesized compound, including derivatives of this compound, is the unambiguous confirmation of its chemical structure. A suite of spectroscopic and analytical techniques is employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the precise arrangement of atoms within the molecule. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy: This technique identifies the presence of specific functional groups, such as the characteristic C=O (lactone) and C-O-C (ether) bonds in coumarin derivatives. nih.govresearchgate.netresearchgate.net
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. nih.govmdpi.com
Melting Point (m.p.): The melting point is a key indicator of the purity of a crystalline solid. researchgate.netresearchgate.net
Table 3: Physicochemical Characterization Data for Representative Coumarin Derivatives
| Compound Type | Technique | Observed Data | Reference |
|---|---|---|---|
| 3-acetyl-2-oxo-2H-chromen-7-yl-4-(alkyloxy) benzoates | Melting Point | 236-264 °C | researchgate.net |
| 3-acetyl-2-oxo-2H-chromen-7-yl-4-(alkyloxy) benzoates | IR (cm⁻¹) | ~1726 (C=O, ester), ~1679 (C=O, ketone), ~1234 (C-O) | researchgate.net |
| 8-amino-3-bromo-7-methoxy-4-methyl coumarin | Mass Spectrometry | m/z 283.0 and 285.0 (due to bromine isotopes) | researchgate.net |
Solubility and Stability: Early-stage development involves assessing the solubility of the compound in various solvents to identify suitable vehicles for in vitro and in vivo (non-human) studies. Stability studies are also performed under different conditions (e.g., temperature, pH, light) to understand the compound's degradation profile. This information is critical for ensuring that the compound remains intact and active during experiments.
The data gathered during these pre-formulation studies provides the necessary foundation for advancing a promising chromen-2-one candidate to more complex biological evaluations and formulation development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
